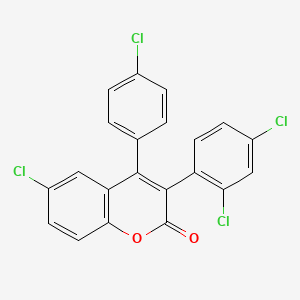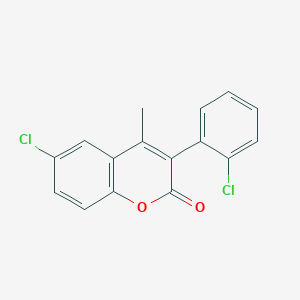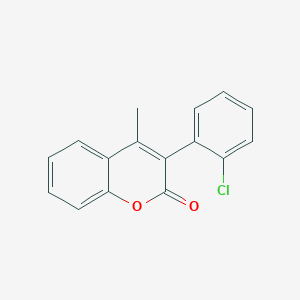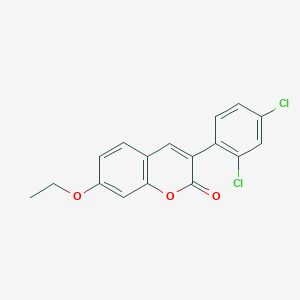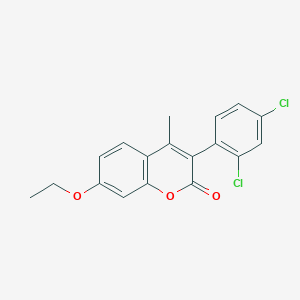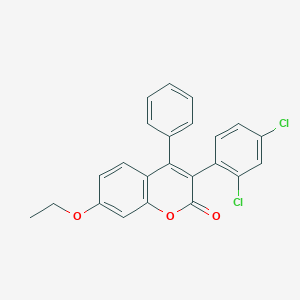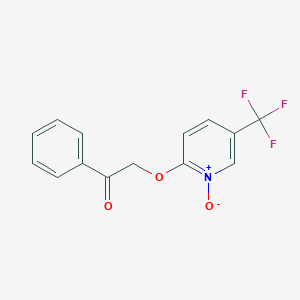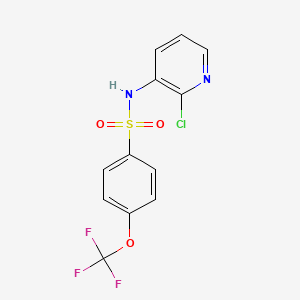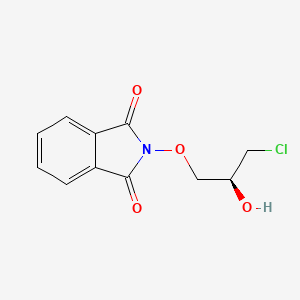
(S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione
Overview
Description
(S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione, also known as (S)-2-chloro-2-hydroxypropyl isoindoline-1,3-dione, is an organic compound with the molecular formula C7H9ClO3. It is an important intermediate in the synthesis of various drugs and can be used to manufacture a variety of active pharmaceutical ingredients. This compound is also used in the synthesis of pharmaceutical intermediates, such as piperidine derivatives, and as a raw material for the synthesis of various drugs.
Scientific Research Applications
Optoelectronic Applications : Research on derivatives of isoindoline-1,3-dione, including compounds similar to (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione, has shown their potential in optoelectronic applications due to their high thermal stability and excellent properties as fluorescent compounds (Mane, Katagi, & Melavanki, 2019).
Green Synthesis Methods : The development of greener catalytic systems for the synthesis of isoindoline-1,3-dione derivatives, including environmentally friendly methods like the Water Extract of Onion Peel Ash (WEOPA), has been explored to avoid the use of harmful reagents (Journal, Chia, Chee, Aziz, Radzi, Kan, 2019).
Crystal Structure Analysis : Studies have been conducted on the synthesis and crystal structure of isoindoline derivatives, providing insights into their molecular structure and vibrational frequencies, which is crucial for understanding their chemical properties and potential applications (Evecen, Duru, Tanak, & Agar, 2016).
Biological Activity : While specifically excluding drug usage and side effects, it's worth noting that research has explored the potential of isoindoline-1,3-dione derivatives in biological applications, such as their role in inhibiting certain enzymes and potential antimicrobial activities (Ghabbour & Qabeel, 2016).
Advanced Material Applications : Isoindoline-1,3-dione derivatives have been studied for their potential use in advanced materials, including their roles in catalysis and material science applications (Shabani, Heravi, Babazadeh, Ghasemi, Amini, Robertson, 2021).
properties
IUPAC Name |
2-[(2S)-3-chloro-2-hydroxypropoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-5-7(14)6-17-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHASOCVCWTLCE-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC[C@@H](CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



